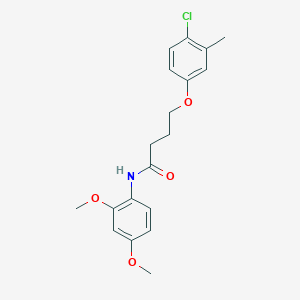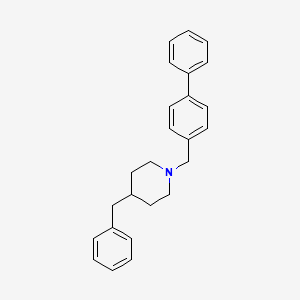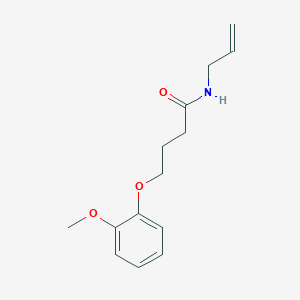
4-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)butanamide
Descripción general
Descripción
4-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)butanamide, also known as GW501516, is a synthetic drug that was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs known as selective androgen receptor modulators (SARMs) and has been shown to have numerous potential applications in scientific research.
Mecanismo De Acción
4-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)butanamide works by activating a protein called peroxisome proliferator-activated receptor delta (PPARδ), which plays a key role in regulating metabolism and energy balance. This activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in improved endurance and metabolic function.
Biochemical and physiological effects:
This compound has been shown to have numerous biochemical and physiological effects in animal models. It has been shown to increase endurance and improve lipid metabolism, and has also been shown to improve insulin sensitivity and glucose tolerance. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)butanamide in lab experiments is its ability to improve endurance and metabolic function in animal models, which can be useful in a variety of research contexts. However, there are also some limitations to its use, including potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are numerous potential future directions for research on 4-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)butanamide. Some potential areas of focus include further studies on its mechanisms of action, its potential applications in the treatment of metabolic and cardiovascular diseases, and its potential use as a research tool in a variety of contexts. Additionally, further studies are needed to fully understand the potential risks and benefits of using this drug in scientific research.
Aplicaciones Científicas De Investigación
4-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)butanamide has been shown to have numerous potential applications in scientific research. It has been shown to increase endurance and improve lipid metabolism in animal models, and has been proposed as a potential treatment for a variety of metabolic and cardiovascular diseases. It has also been studied as a potential treatment for cancer and other diseases.
Propiedades
IUPAC Name |
4-(4-chloro-3-methylphenoxy)-N-(2,4-dimethoxyphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-13-11-15(6-8-16(13)20)25-10-4-5-19(22)21-17-9-7-14(23-2)12-18(17)24-3/h6-9,11-12H,4-5,10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMRJLLGOKOMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCC(=O)NC2=C(C=C(C=C2)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-azepanylsulfonyl)phenyl]pentanamide](/img/structure/B4647672.png)
![N-(4-fluorophenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4647679.png)

![N-cyclopentyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4647692.png)
![N-(3-isopropoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4647698.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4647705.png)
![N-(tert-butyl)-2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4647710.png)
![2-(2-cyclohexylethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4647718.png)
![2-[4-(4-propoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4647726.png)

![methyl 2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4647742.png)
![1-(3-chloro-2-methylphenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4647765.png)
![4-[(2-{[1-[4-(methoxycarbonyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4647773.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4647777.png)
